molecular formula C29H21ClN2O2 B5336130 2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate

2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate

Cat. No.: B5336130
M. Wt: 464.9 g/mol
InChI Key: KNRZHYHUQUNGAG-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate is a synthetic compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various areas of research, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate is not fully understood. However, studies have suggested that it may induce cell death in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage. It may also inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound may induce apoptosis in cancer cells by activating the caspase cascade. It may also inhibit the activity of matrix metalloproteinases, enzymes that play a key role in tumor invasion and metastasis. Additionally, it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme that is upregulated in many cancers and contributes to tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

For research include further investigating its mechanism of action, exploring its potential applications in other areas of research, and evaluating its pharmacokinetic and pharmacodynamic properties in vivo.

Synthesis Methods

The synthesis of 2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate involves the reaction of 2-chlorobenzylamine with 2-carboxybenzaldehyde to form the intermediate Schiff base. The Schiff base is then reacted with 1-phenylvinyl bromide in the presence of a base to yield the final product. This method has been optimized to achieve a high yield of the product with good purity.

Scientific Research Applications

2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to possess anti-inflammatory, antimicrobial, and antifungal properties.

Properties

IUPAC Name

[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClN2O2/c30-24-16-8-7-15-23(24)20-32-26-18-10-9-17-25(26)31-28(32)19-27(21-11-3-1-4-12-21)34-29(33)22-13-5-2-6-14-22/h1-19H,20H2/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRZHYHUQUNGAG-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)/OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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